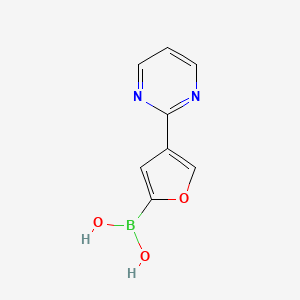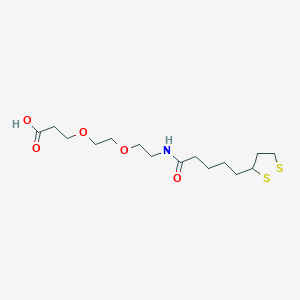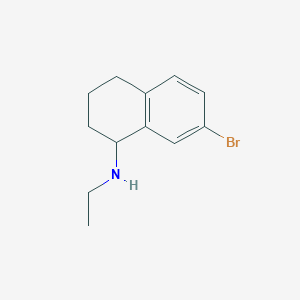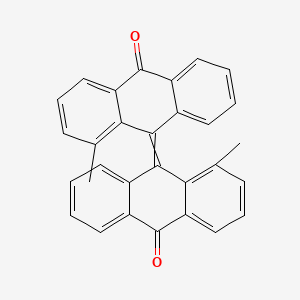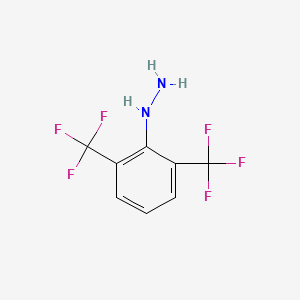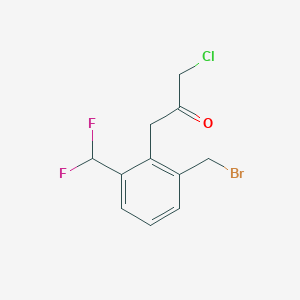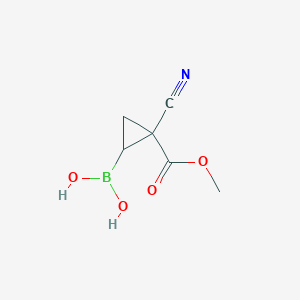
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol . This compound is characterized by the presence of a cyano group, a methoxycarbonyl group, and a cyclopropyl ring attached to a boronic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation . The addition of a boron-hydrogen bond over an unsaturated bond is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen gas for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic esters, primary amines, and various substituted cyclopropyl derivatives .
科学研究应用
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of (2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid involves the formation of stable carbon-boron bonds through the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the oxidative addition of the boronic acid to the organic halide, followed by transmetalation and reductive elimination to form the final product . The cyano and methoxycarbonyl groups provide additional stability and reactivity to the compound .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyano and methoxycarbonyl groups.
Vinylboronic acid: Used in similar reactions but has a different reactivity profile due to the presence of a vinyl group.
Alkylboronic acids: These compounds have varying reactivity depending on the alkyl group attached to the boronic acid moiety.
Uniqueness
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid is unique due to the presence of the cyano and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions . These functional groups make it a versatile reagent in organic synthesis and a valuable compound in scientific research .
属性
分子式 |
C6H8BNO4 |
|---|---|
分子量 |
168.95 g/mol |
IUPAC 名称 |
(2-cyano-2-methoxycarbonylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-5(9)6(3-8)2-4(6)7(10)11/h4,10-11H,2H2,1H3 |
InChI 键 |
ZBGONEPCFQUWFG-UHFFFAOYSA-N |
规范 SMILES |
B(C1CC1(C#N)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
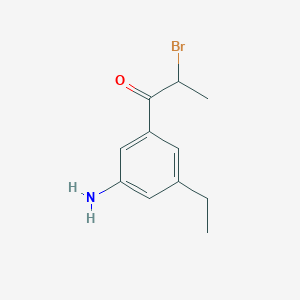
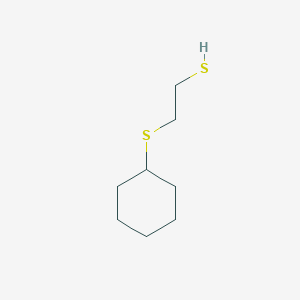
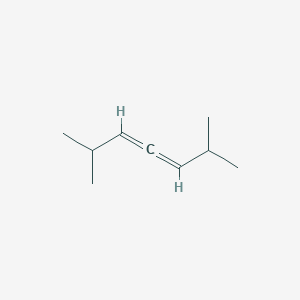
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
